5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione
Overview
Description
5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
2,5-Dimethylfuran reacts with phthalimidonitrene to give the 2-phthaloylhydrazone of cis-hex-3-ene-2,5-dione, showing the reactivity of dimethylfuran derivatives in chemical synthesis processes (Jones, 1972). Moreover, the synthesis and characterization of ferrocenyl methylhydantoin derivatives, including 5-ferrocenyl-5-methylimidazolidine-2,4-dione, reveal their potential in creating materials with specific molecular interactions, highlighting the role of such compounds in developing novel organometallic materials (Bisello et al., 2017).
Molecular Interactions and Material Science
Research has demonstrated the concentration-dependent molecular dimerization of ferrocenyl hydantoins, including variants of the compound . This study offers insights into the hydrogen-bond-assisted dimerization processes, which are crucial for understanding the molecular basis of material properties and the development of novel materials (Bisello et al., 2017).
Environmental and Atmospheric Chemistry
The kinetics of reactions involving furan and alkylfurans, including 2,5-dimethylfuran, with OH radicals have been studied to understand their atmospheric behavior and potential environmental impact. This research is pivotal for assessing the environmental fate of furan derivatives and their contributions to atmospheric chemistry (Aschmann et al., 2011).
Advanced Synthesis Techniques
Efficient synthesis methods for pyridine-pyrimidines and their bis-derivatives have been developed, showcasing the use of triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This represents the innovative application of the compound for synthesizing complex molecular structures in a sustainable and efficient manner (Rahmani et al., 2018).
Properties
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-5-4-7(6(2)15-5)10(3)8(13)11-9(14)12-10/h4H,1-3H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJIYGFFXUPPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2(C(=O)NC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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